molecular formula C24H23FN4O3 B2839137 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile CAS No. 946200-44-8

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile

Cat. No.: B2839137
CAS No.: 946200-44-8
M. Wt: 434.471
InChI Key: CTWVTLQWHPMFOD-UHFFFAOYSA-N
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Description

5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile, commonly known as FPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications Compounds with structures related to 5-(4-(2-Fluorobenzoyl)piperazin-1-yl)-2-(4-propoxyphenyl)oxazole-4-carbonitrile have been synthesized and evaluated for antimicrobial activities. For example, novel 1,2,4-triazole derivatives have shown to possess antimicrobial properties, suggesting that similar compounds could be effective against various microorganisms (Bektaş et al., 2007). Such research indicates the potential for compounds with similar structures to be developed as antimicrobial agents.

Pharmaceutical Synthesis Research into the synthesis of novel analogs of fluoroquinolones has demonstrated the creation of compounds with substituted piperazine rings, which have shown significant antibacterial activity (Sharma et al., 2015). This suggests that compounds like this compound could be explored for their potential in developing new antibacterial drugs.

Therapeutic Agent Exploration Further, the synthesis and characterization of compounds for potential therapeutic applications, such as the investigation of their antibacterial and anthelmintic activity, highlight the broad spectrum of research applications for such chemicals. Compounds with similar structures have been evaluated for their biological activities, providing a foundation for future research into their use as therapeutic agents (Sanjeevarayappa et al., 2015).

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-propoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c1-2-15-31-18-9-7-17(8-10-18)22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-5-3-4-6-20(19)25/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWVTLQWHPMFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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